2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
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Overview
Description
2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a synthetic organic compound that features a unique structure combining a chloro-substituted amide with a cyclopropyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an amidoxime with an appropriate carboxylic acid derivative under basic conditions, such as NaOH in DMSO at ambient temperature.
Coupling with the phenyl ring: The oxadiazole intermediate is then coupled with a phenyl ring bearing a suitable leaving group (e.g., halide) using a palladium-catalyzed cross-coupling reaction.
Introduction of the chloro group: The final step involves the chlorination of the amide group, which can be accomplished using reagents like thionyl chloride or phosphorus trichloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of oxadiazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with various biological macromolecules, potentially inhibiting their activity or altering their function . The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole moiety and have similar applications in medicinal chemistry and materials science.
Cyclopropyl-containing amides: These compounds have similar structural features and can undergo similar chemical reactions.
Uniqueness
2-Chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is unique due to the combination of the chloro-substituted amide and the cyclopropyl-oxadiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-8(15)13(19)16-11-5-3-2-4-10(11)14-17-12(18-20-14)9-6-7-9/h2-5,8-9H,6-7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXBHXIFYGRJAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=NC(=NO2)C3CC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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